4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine 4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18829532
InChI: InChI=1S/C6H3ClN6O2/c7-4-1-5(9-2-8-4)12-3-10-6(11-12)13(14)15/h1-3H
SMILES:
Molecular Formula: C6H3ClN6O2
Molecular Weight: 226.58 g/mol

4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine

CAS No.:

Cat. No.: VC18829532

Molecular Formula: C6H3ClN6O2

Molecular Weight: 226.58 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine -

Specification

Molecular Formula C6H3ClN6O2
Molecular Weight 226.58 g/mol
IUPAC Name 4-chloro-6-(3-nitro-1,2,4-triazol-1-yl)pyrimidine
Standard InChI InChI=1S/C6H3ClN6O2/c7-4-1-5(9-2-8-4)12-3-10-6(11-12)13(14)15/h1-3H
Standard InChI Key RIHSZRXKLOKQNX-UHFFFAOYSA-N
Canonical SMILES C1=C(N=CN=C1Cl)N2C=NC(=N2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

  • Molecular Formula: C6H3ClN6O2\text{C}_6\text{H}_3\text{ClN}_6\text{O}_2

  • Molecular Weight: 226.58 g/mol .

Key Structural Characteristics

  • A pyrimidine ring (six-membered aromatic heterocycle with two nitrogen atoms) serves as the core structure.

  • Position 4: Chloro substituent (Cl-\text{Cl}).

  • Position 6: 3-Nitro-1H-1,2,4-triazole group, introducing additional nitrogen-rich heterocyclic complexity and electron-withdrawing properties .

Canonical SMILES:

C1=C(N=CN=C1Cl)N2C=NC(=N2)[N+](=O)[O-]\text{C1=C(N=CN=C1Cl)N2C=NC(=N2)[N+](=O)[O-]}.

Synthesis and Reaction Optimization

Primary Synthesis Route

The compound is synthesized via nucleophilic aromatic substitution (SN_\text{N}Ar) between 4,6-dichloropyrimidine and 3-nitro-1H-1,2,4-triazole. Key conditions include:

  • Base: Potassium carbonate (K2CO3\text{K}_2\text{CO}_3) or sodium hydride (NaH\text{NaH}).

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Temperature: Elevated temperatures (80–100°C) to drive the reaction .

Reaction Scheme:

4,6-Dichloropyrimidine+3-Nitro-1H-1,2,4-triazoleΔBase, DMF4-Chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine\text{4,6-Dichloropyrimidine} + \text{3-Nitro-1H-1,2,4-triazole} \xrightarrow[\Delta]{\text{Base, DMF}} \text{4-Chloro-6-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine}

Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointNot reported (typically crystalline)
SolubilityLow in water; soluble in DMSO, DMF
StabilityStable under inert conditions
LogP (Partition Coefficient)Estimated ~1.2 (moderate lipophilicity)Calculated

Applications in Materials Science and Agrochemicals

Materials Science

  • Coordination Polymers: The nitro-triazole group can act as a ligand for transition metals (e.g., Cu, Fe), enabling the design of redox-active materials.

  • Energetic Materials: Nitro groups contribute to high density and thermal stability, making the compound a candidate for explosives research .

Agrochemical Applications

  • Herbicides and Fungicides: Pyrimidine derivatives are key intermediates in synthesizing agrochemicals targeting plant pathogens.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the pyrimidine and triazole substituents to optimize bioactivity .

  • Drug Delivery Systems: Encapsulation in nanoparticles to improve solubility and target specificity .

  • Green Synthesis: Exploring solvent-free or catalytic methods to enhance sustainability.

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